molecular formula C19H21ClN2O2S B6905180 N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide

N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide

Cat. No.: B6905180
M. Wt: 376.9 g/mol
InChI Key: RETDKPBPGPUUFE-UHFFFAOYSA-N
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Description

N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a chlorophenyl group

Properties

IUPAC Name

N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-12-10-17(25-18(12)14-4-3-5-15(20)11-14)19(24)22-8-6-16(7-9-22)21-13(2)23/h3-5,10-11,16H,6-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETDKPBPGPUUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCC(CC2)NC(=O)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Chlorophenyl Group: This step often involves a halogenation reaction where a phenyl ring is chlorinated using reagents such as chlorine gas or N-chlorosuccinimide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the thiophene and piperidine rings with the chlorophenyl group through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions of thiophene-containing compounds with biological systems, potentially leading to new insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on neurological function. The thiophene ring may also play a role in modulating the compound’s activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidin-4-yl)acetamide: This compound shares the piperidine and acetamide moieties but lacks the thiophene and chlorophenyl groups.

    4-Acetamidopiperidine: Similar to N-(Piperidin-4-yl)acetamide, it lacks the additional aromatic and heterocyclic rings.

Uniqueness

N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiophene ring and the chlorophenyl group distinguishes it from simpler piperidine derivatives, potentially enhancing its activity and specificity in various applications.

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